

# An In-depth Technical Guide to the Chemical Properties of 4-Aminoheptane

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## Compound of Interest

Compound Name: 4-(Aminomethyl)heptane

Cat. No.: B15310547

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Initial Note on Nomenclature: This technical guide focuses on the chemical properties of 4-Aminoheptane (CAS: 16751-59-0). It is important to note that the closely related but structurally distinct compound, **4-(Aminomethyl)heptane**, is not well-documented in common chemical databases. Therefore, this guide will proceed with a detailed examination of 4-Aminoheptane, a compound with available scientific literature.

## Core Chemical Properties

4-Aminoheptane, also known as 4-heptanamine or 1-propylbutylamine, is a primary aliphatic amine.[1][2] It is a colorless to pale yellow liquid with a characteristic amine odor.[3] The fundamental properties of this compound are summarized in the table below, providing a foundational understanding for its use in research and development.

Property	Value	Source
CAS Number	16751-59-0	[1]
Molecular Formula	C <sub>7</sub> H <sub>17</sub> N	[1]
Molecular Weight	115.22 g/mol	[4]
Boiling Point	140 °C	[5]
Density	0.77 g/cm <sup>3</sup>	[5]
Flash Point	41.3 °C	[5]
Vapor Pressure	6.41 mmHg at 25°C	[5]
logP (Octanol/Water Partition Coefficient)	1.914 (Calculated)	[4]
Water Solubility	Log10WS: -2.30 (Calculated)	[4]
Refractive Index	1.426	[5]

## Synthesis and Experimental Protocols

The synthesis of 4-Aminoheptane can be achieved through various established methods for the formation of primary amines. Two common and effective approaches are reductive amination of a ketone and the Leuckart reaction.

### Reductive Amination of Heptan-4-one

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[3] In the case of 4-Aminoheptane, the precursor is heptan-4-one. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[3]

Experimental Protocol:

- **Imine Formation:** Heptan-4-one is reacted with ammonia in a suitable solvent. This reaction is typically carried out under neutral or slightly acidic conditions to facilitate the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the imine.

- Reduction: The resulting imine is then reduced to 4-Aminoheptane. Common reducing agents for this step include sodium borohydride ( $\text{NaBH}_4$ ), sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), or catalytic hydrogenation (e.g., using  $\text{H}_2$  gas with a palladium or nickel catalyst).[6] Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting ketone.[6]

Logical Workflow for Reductive Amination:

Caption: Reductive amination of heptan-4-one to 4-aminoheptane.

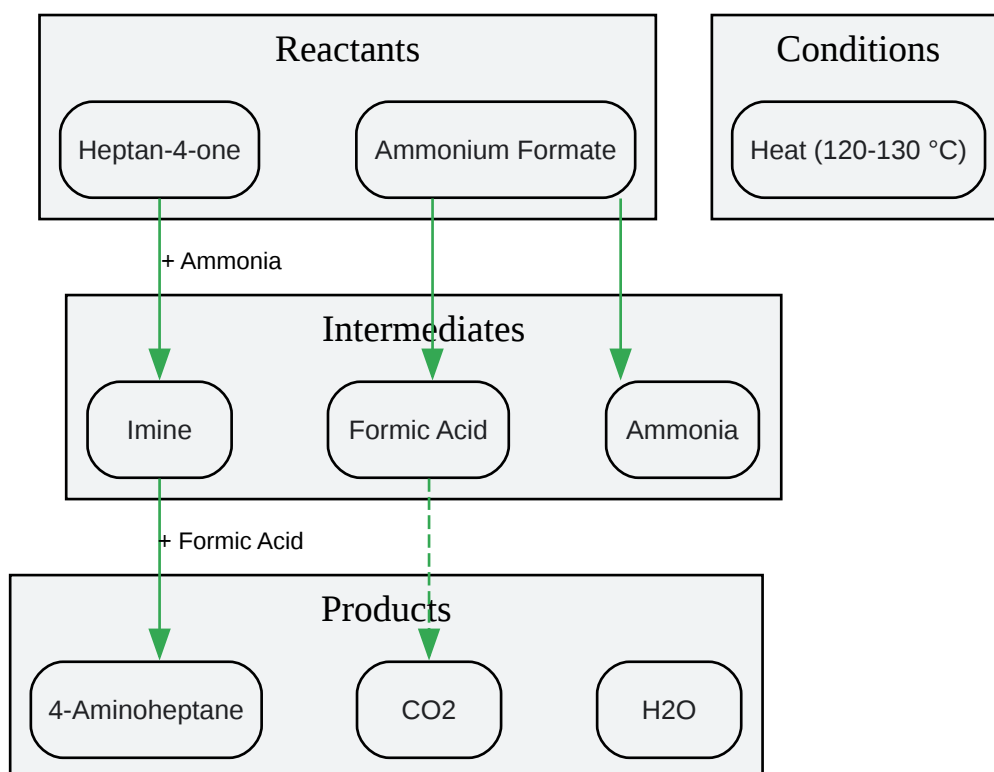
## Leuckart Reaction

The Leuckart reaction provides another route to synthesize 4-Aminoheptane from heptan-4-one. This method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-130 °C).[1][7]

Experimental Protocol:

- Reaction Setup: Heptan-4-one is mixed with an excess of ammonium formate.
- Heating: The mixture is heated to the reaction temperature, where ammonium formate decomposes to formic acid and ammonia.
- Reaction: The ammonia reacts with the ketone to form an imine, which is then reduced in situ by formic acid.
- Workup: The reaction mixture is cooled and then treated with a strong base to liberate the free amine, which can then be purified by distillation.

Reaction Pathway for the Leuckart Reaction:



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Caption: Key steps in the Leuckart synthesis of 4-aminoheptane.

## Biological Activity and Mechanism of Action

4-Aminoheptane exhibits biological activity, primarily as a sympathomimetic agent.<sup>[8]</sup>

Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as catecholamines (e.g., norepinephrine, epinephrine).<sup>[9][10]</sup>

## Sympathomimetic Effects

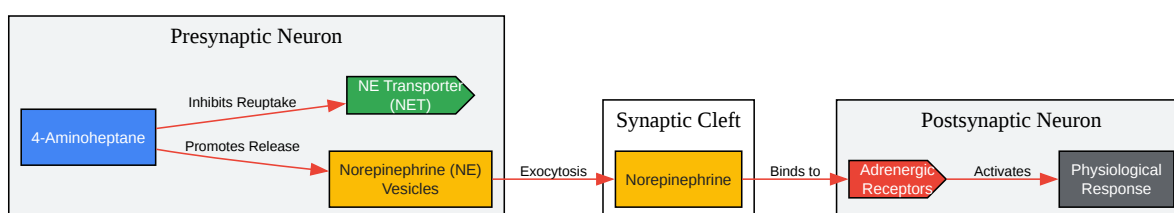
The sympathomimetic action of compounds like 4-Aminoheptane can occur through several mechanisms:<sup>[9][11]</sup>

- Direct-acting: Directly activating adrenergic receptors (alpha and beta).
- Indirect-acting: Increasing the levels of endogenous catecholamines by:
  - Stimulating their release from presynaptic terminals.

- Inhibiting their reuptake from the synaptic cleft.
- Blocking their metabolic breakdown by enzymes like monoamine oxidase (MAO).

While the precise mechanism for 4-Aminoheptane is not extensively detailed in the available literature, its structural similarity to other sympathomimetic amines suggests it likely acts as an indirect-acting agent, promoting the release and/or inhibiting the reuptake of norepinephrine.

Signaling Pathway for Indirect Sympathomimetic Action:



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Caption: Proposed mechanism of indirect sympathomimetic action.

## Potential Interaction with Serotonin Receptors

There is evidence to suggest that 4-Aminoheptane may serve as a precursor for compounds that target serotonin (5-HT) receptors.[5] Serotonin receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide array of physiological and neurological processes, including mood, anxiety, cognition, and appetite.[12] [13] The modulation of these receptors is a key strategy in the development of drugs for various psychiatric and neurological disorders.[14][15][16] Further research is needed to elucidate the specific interactions of 4-Aminoheptane or its derivatives with different 5-HT receptor subtypes.

## Toxicology and Safety

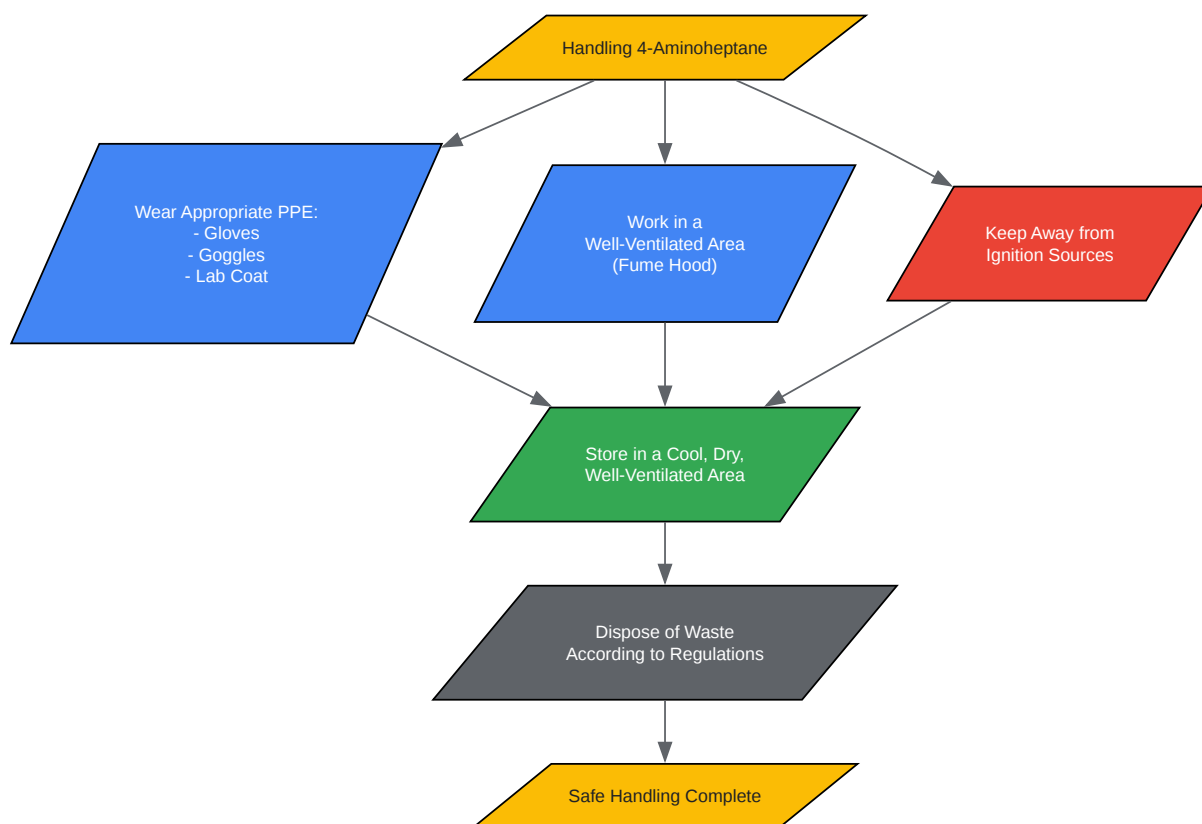
The available safety data for 4-Aminoheptane indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.

[\[17\]](#)

## Toxicological Data Summary:

Hazard	Description	Source
Acute Oral Toxicity	Harmful if swallowed.	
Acute Dermal Toxicity	Harmful in contact with skin.	
Skin Corrosion/Irritation	Causes severe skin burns.	<a href="#">[17]</a>
Eye Damage/Irritation	Causes serious eye damage.	<a href="#">[17]</a>
Flammability	Flammable liquid and vapor.	
LD50 (Intraperitoneal, mouse)	110 mg/kg	<a href="#">[18]</a>

## Experimental Safety Workflow:



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Caption: Recommended safety workflow for handling 4-aminoheptane.

## Conclusion

4-Aminoheptane is a primary aliphatic amine with established chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as reductive amination and the Leuckart reaction. The primary biological activity of 4-Aminoheptane is as a sympathomimetic agent, likely through an indirect mechanism involving the modulation of norepinephrine. Its potential as a scaffold for developing ligands for serotonin

receptors warrants further investigation. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. This guide provides a comprehensive overview for researchers and professionals in drug development, offering a solid foundation for future studies and applications of 4-Aminoheptane.

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